Pyrrocaine hydrochloride Pyrrocaine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2210-64-2
VCID: VC17092503
InChI: InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H
SMILES:
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol

Pyrrocaine hydrochloride

CAS No.: 2210-64-2

Cat. No.: VC17092503

Molecular Formula: C14H21ClN2O

Molecular Weight: 268.78 g/mol

* For research use only. Not for human or veterinary use.

Pyrrocaine hydrochloride - 2210-64-2

Specification

CAS No. 2210-64-2
Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Standard InChI InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H
Standard InChI Key FOZDSRIRBNRBDI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Pyrrocaine hydrochloride, chemically designated as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride, features a pyrrolidine moiety linked to a 2,6-dimethylaniline group via an acetamide bridge. Its molecular formula is C₁₄H₂₀N₂O·HCl, with a molecular weight of 268.782 g/mol . The compound is achiral, lacking defined stereocenters or optical activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O·HCl
Molecular Weight268.782 g/mol
Solubility (Water)Highly soluble
Solubility (Ethanol)Soluble
Melting PointNot explicitly reported
SMILESCl.CC1=CC=CC(C)=C1NC(=O)CN2CCCC2

The hydrochloride salt enhances water solubility, facilitating its formulation for injection. Structural distinctions from lidocaine include the substitution of a diethylamino group with pyrrolidine, influencing its receptor binding and metabolic pathway .

Pharmacological Mechanism and Metabolic Pathway

Pyrrocaine hydrochloride exerts its anesthetic effect by reversibly inhibiting voltage-gated sodium channels in neuronal membranes, preventing depolarization and subsequent nerve impulse transmission . This mechanism aligns with other amide local anesthetics but is distinguished by its metabolic fate:

  • Metabolism: Hepatic enzymes hydrolyze pyrrocaine to 2,6-xylidine, a metabolite shared with lidocaine . Unlike ester-type anesthetics, pyrrocaine’s amide bond confers stability against plasma esterases, prolonging its duration of action.

  • Cardiac Effects: In vitro studies demonstrate that pyrrocaine hydrochloride at concentrations of 10–30 µM reduces atrial excitability and counteracts isoproterenol-induced increases in automaticity . These findings suggest potential implications for patients with cardiac comorbidities.

Clinical Applications and Historical Use

Dental and Surgical Anesthesia

Pyrrocaine hydrochloride was predominantly utilized for:

  • Infiltration anesthesia: Administered as a 2% solution (1 mL) for minor dental procedures.

  • Nerve block anesthesia: Doses of 1.5–2 mL of a 2% solution provided effective blockade for oral surgery .

Clinical trials from the 1960s reported comparable efficacy to lidocaine, with a rapid onset (<5 minutes) and moderate duration (1–2 hours) . Notably, pyrrocaine exhibited a lower incidence of methemoglobinemia compared to prilocaine, addressing a critical safety concern in vulnerable populations .

Table 2: Pyrrocaine vs. Lidocaine in Clinical Settings

ParameterPyrrocaine HydrochlorideLidocaine Hydrochloride
Onset of Action5–10 minutes2–5 minutes
Duration of Action2–4 hours1–2 hours
Systemic Toxicity (LD₅₀)Higher thresholdModerate toxicity
Methemoglobinemia RiskNone observedLow risk

Pyrrocaine’s slower onset but extended duration made it suitable for procedures requiring sustained anesthesia without adjuncts like epinephrine .

Comparative Analysis with Contemporary Anesthetics

Table 3: Pyrrocaine Hydrochloride vs. Modern Alternatives

AnestheticChemical ClassOnsetDurationMetHb RiskPorphyria Safety
Pyrrocaine HClAmideModerateModerateNoneUnsafe
Lidocaine HClAmideRapidShortLowSafe
Articaine HClAmide (thiophene)RapidLongLowSafe
Mepivacaine HClAmideModerateLongNoneSafe

Current Status and Research Implications

Despite its historical role, pyrrocaine hydrochloride is no longer commercially available, likely due to:

  • Niche indications: Superseded by agents with broader therapeutic indices.

  • Safety concerns: Porphyria contraindications limited its applicability.

Recent research has revisited pyrrocaine’s cardiac effects, exploring repurposing opportunities in arrhythmia management. In vitro data suggest that 10–30 µM concentrations modulate atrial excitability without cytotoxicity, warranting further investigation .

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